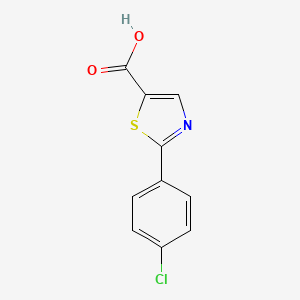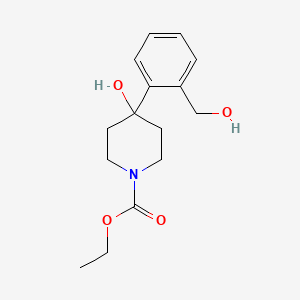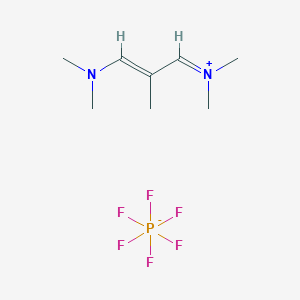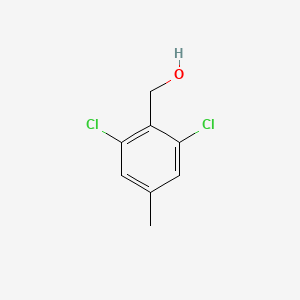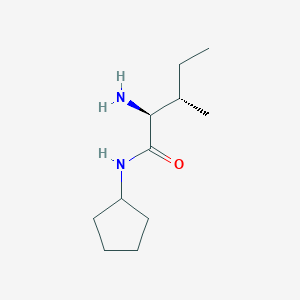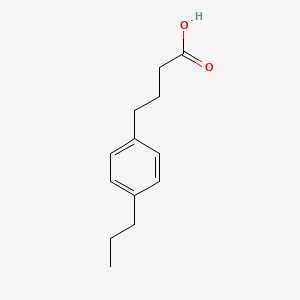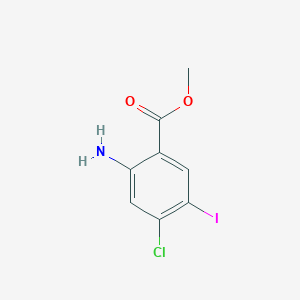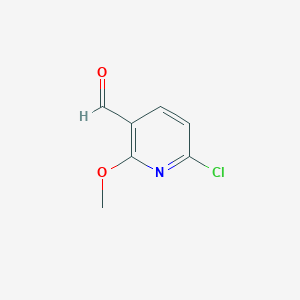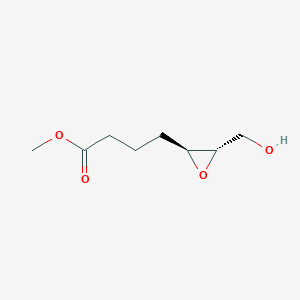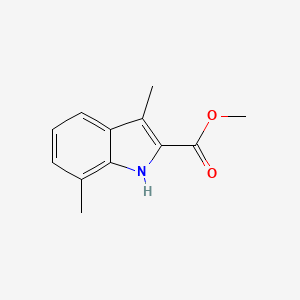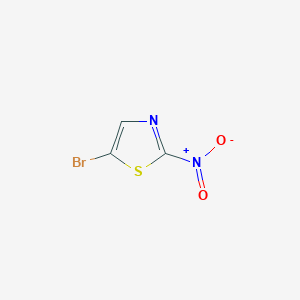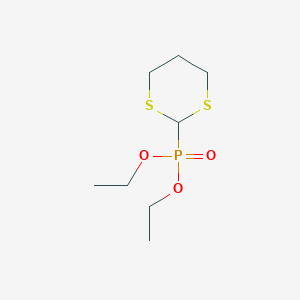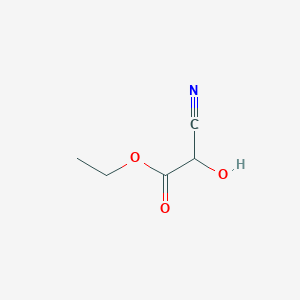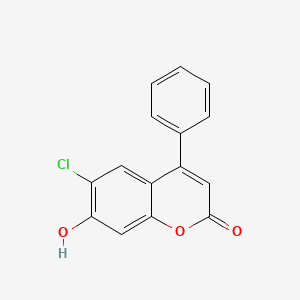
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Aplicaciones Científicas De Investigación
1. Synthesis Procedures of Coumarin Heterocycles
- Summary : The synthesis of coumarin systems, including “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, has been a topic of interest due to their valuable biological and pharmaceutical properties .
- Methods : Various methods are used in the synthesis of coumarin systems, including both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
2. One-Pot Synthesis of Coumarin Derivatives
- Summary : Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
- Methods : This includes various one-pot synthesis methods of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
- Results : Coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
3. Anti-UVC Irradiation Properties
- Summary : Coumarin 7, a derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, was found to have potent activity in protecting porcine γ-crystallin against UVC insults .
- Methods : The compound was tested for its ability to decrease the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .
- Results : The compound was capable of decreasing the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .
4. Trace Determination of Zirconium
- Summary : A derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” was used in the trace determination of zirconium .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
5. Coumarins in Fabric Conditioners and Perfumes
- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
6. Biological and Pharmaceutical Activities
- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .
- Methods : This includes various synthesis methods and biological testing .
- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
7. Coumarins in Fabric Conditioners and Perfumes
- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
8. Biological and Pharmaceutical Activities
- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
- Methods : This includes various synthesis methods and biological testing .
- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
9. Anticancer, Anticonvulsant, Antimicrobial Activities
- Summary : Additionally, 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
10. Major Building Block in Medicinal Compounds
- Summary : It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
Propiedades
IUPAC Name |
6-chloro-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNFQUMZKUALD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419865 |
Source


|
| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
CAS RN |
53391-72-3 |
Source


|
| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

